N,N-dimethylpyrrolidine-3-carboxamide CAS 1070978-59-4 properties
N,N-dimethylpyrrolidine-3-carboxamide CAS 1070978-59-4 properties
Technical Monograph: N,N-Dimethylpyrrolidine-3-Carboxamide CAS: 1070978-59-4 (and related salt forms) Subject: Physicochemical Properties, Synthetic Methodologies, and Medicinal Chemistry Applications
Executive Summary
N,N-Dimethylpyrrolidine-3-carboxamide (CAS 1070978-59-4) represents a high-value heterocyclic building block in modern drug discovery. Structurally, it consists of a saturated five-membered pyrrolidine ring substituted at the C3 position with a dimethylcarboxamide moiety. This scaffold is classified as a "privileged structure" in medicinal chemistry due to its ability to orient substituents in defined 3D vectors, mimicking proline-rich peptide turns while offering superior metabolic stability compared to primary amides.
This guide details the compound's critical properties, validated synthesis protocols, and its strategic utility in Fragment-Based Drug Discovery (FBDD), specifically targeting GPCRs and kinase active sites.
Chemical Identity & Physicochemical Profile
The utility of N,N-dimethylpyrrolidine-3-carboxamide lies in its balance of hydrophilicity and lipophilicity. Unlike its primary amide counterparts, the N,N-dimethyl substitution removes hydrogen bond donors (HBD), reducing desolvation penalties during protein binding while maintaining strong hydrogen bond acceptor (HBA) capabilities.
Table 1: Molecular Specifications
| Property | Value / Description | Notes |
| Chemical Name | N,N-Dimethylpyrrolidine-3-carboxamide | Often supplied as HCl salt |
| CAS Number | 1070978-59-4 | Refers to the (S)-enantiomer HCl in many catalogs; Racemate may differ. |
| Molecular Formula | C₇H₁₄N₂O (Free Base) | C₇H₁₅ClN₂O (HCl Salt) |
| Molecular Weight | 142.20 g/mol (Free Base) | 178.66 g/mol (HCl Salt) |
| SMILES | CN(C)C(=O)C1CNCC1 | Achiral string |
| LogP (Predicted) | -0.3 to 0.1 | Highly soluble; ideal for optimizing LLE (Lipophilic Ligand Efficiency). |
| TPSA | ~32.3 Ų | Excellent membrane permeability profile (<140 Ų). |
| pKa (Ring N) | ~9.4 | Basic; exists as a cation at physiological pH. |
| Appearance | White to off-white crystalline solid | Hygroscopic as HCl salt. |
Synthetic Methodology
The synthesis of N,N-dimethylpyrrolidine-3-carboxamide requires a strategy that preserves the integrity of the pyrrolidine ring while ensuring efficient amidation. The following protocol describes the synthesis starting from commercially available N-Boc-pyrrolidine-3-carboxylic acid.
Core Synthetic Pathway (Graphviz Visualization)
Figure 1: Step-wise synthetic workflow for the production of the target scaffold.
Detailed Experimental Protocol
Step 1: Amide Coupling
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Reagents: N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), Dimethylamine hydrochloride (1.5 eq).
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Solvent: Anhydrous DMF (Dimethylformamide).
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Procedure:
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Dissolve N-Boc-pyrrolidine-3-carboxylic acid in DMF under nitrogen atmosphere.
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Add DIPEA and cool to 0°C.
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Add HATU and stir for 15 minutes to activate the acid.
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Add Dimethylamine HCl slowly.
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Allow the reaction to warm to room temperature and stir for 12–16 hours.
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Workup: Dilute with EtOAc, wash with 1M citric acid (to remove excess amine/DIPEA), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
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Step 2: Boc-Deprotection
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Reagents: 4M HCl in Dioxane.
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Procedure:
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Dissolve the intermediate from Step 1 in minimal dry dioxane or DCM.
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Add 4M HCl in dioxane (5–10 eq) at 0°C.
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Stir at room temperature for 2–4 hours. A white precipitate (the product) should form.
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Isolation: Filter the solid, wash with diethyl ether (to remove non-polar impurities), and dry under vacuum.
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Validation:
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¹H NMR (D₂O): Look for the disappearance of the Boc singlet (~1.4 ppm) and the presence of two distinct N-methyl singlets (~2.9 ppm and ~3.0 ppm) due to restricted rotation around the amide bond.
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Medicinal Chemistry Applications
This scaffold is not merely a linker; it is a functional pharmacophore.
Strategic Utility in Drug Design
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Solubility Enhancement: The tertiary amide (dimethyl) reduces crystal lattice energy compared to primary amides, significantly improving aqueous solubility of lipophilic drugs.
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Metabolic Stability: The N,N-dimethyl group blocks common metabolic soft spots found in larger alkyl chains, reducing oxidative dealkylation by CYP450 enzymes.
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Stereochemical Vectors: The C3 chiral center (in enantiopure forms) allows the carboxamide carbonyl to project into specific sub-pockets (e.g., the ribose pocket of kinases or the S2' pocket of proteases).
Mechanism of Action & Interaction Logic
Figure 2: Pharmacophore mapping showing how the scaffold interacts with biological targets.
Handling, Safety, and Storage
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Hazard Classification: Irritant (Skin/Eye). As a secondary amine salt, it is generally stable but should be treated as potentially toxic if inhaled.
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Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen). Desiccate when not in use.
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Stability: Stable in acidic media. Avoid strong oxidizing agents.
References
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PubChem Compound Summary. N,N-Dimethylpyrrolidine-3-carboxamide. National Center for Biotechnology Information. [Link]
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Mykhailiuk, P. K. (2014). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][2][3] (Contextual grounding for pyrrolidine utility). [Link]
